2-[2-(ethylcarbamoyl)phenyl]benzoic acid 2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10293704
InChI: InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
SMILES: CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

2-[2-(ethylcarbamoyl)phenyl]benzoic acid

CAS No.:

Cat. No.: VC10293704

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(ethylcarbamoyl)phenyl]benzoic acid -

Specification

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Standard InChI InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key YWTJQGYODNOVCW-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Canonical SMILES CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The target compound, 2-[2-(ethylcarbamoyl)phenyl]benzoic acid, features a benzoic acid backbone substituted at the second position with a phenyl ring bearing an ethylcarbamoyl group. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. Closely related structures, such as 2-[ethyl(phenyl)carbamoyl]benzoic acid (PubChem CID 4469420), share a similar scaffold but differ in substituent arrangement, with an ethyl group directly bonded to the carbamoyl nitrogen .

Key Structural Comparisons:

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
2-[2-(Ethylcarbamoyl)phenyl]benzoic acid*C₁₆H₁₅NO₃269.29 (hypothetical)Ethylcarbamoyl at phenyl position 2
2-[ethyl(phenyl)carbamoyl]benzoic acid C₁₆H₁₅NO₃269.29Ethyl and phenyl groups attached to carbamoyl nitrogen
2-(phenacylcarbamoyl)benzoic acid C₁₆H₁₃NO₄283.28Phenacyl (2-oxo-2-phenylethyl) group attached to carbamoyl
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acidC₁₆H₁₄BrNO₃348.194-bromophenyl ethyl chain attached to carbamoyl

*Hypothetical values inferred from analogues.

Spectroscopic and Computational Data

While experimental spectra for 2-[2-(ethylcarbamoyl)phenyl]benzoic acid are unavailable, analogues provide benchmarks. For instance, 2-[ethyl(phenyl)carbamoyl]benzoic acid exhibits a molecular ion peak at m/z 269.29 in mass spectrometry , and its infrared spectrum would likely show stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups. Computational models predict a polar surface area (PSA) of ~69.89 Ų and a logP value of ~3.89 for similar derivatives , suggesting moderate hydrophobicity.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of benzoic acid derivatives typically involves coupling reactions between benzoic acid precursors and amine-containing substrates. For example, 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is synthesized via carbodiimide-mediated amidation of 2-carboxybenzoyl chloride with 2-(4-bromophenyl)ethylamine in dichloromethane, catalyzed by triethylamine. Applying this methodology, 2-[2-(ethylcarbamoyl)phenyl]benzoic acid could theoretically be prepared by reacting 2-aminobenzoic acid with ethyl isocyanate under anhydrous conditions:

2-aminobenzoic acid+ethyl isocyanateDCM, Et₃N2-[2-(ethylcarbamoyl)phenyl]benzoic acid+HCl\text{2-aminobenzoic acid} + \text{ethyl isocyanate} \xrightarrow{\text{DCM, Et₃N}} \text{2-[2-(ethylcarbamoyl)phenyl]benzoic acid} + \text{HCl}

Stability and Degradation

Benzoic acid derivatives are generally stable under ambient conditions but may undergo hydrolysis in acidic or basic environments. The ethylcarbamoyl group’s electron-withdrawing nature could enhance the carboxylic acid’s acidity (predicted pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa 4.2) .

CompoundBiological ActivityMechanismSource
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acidAntimicrobial (Gram-positive bacteria)Disruption of cell membrane integrityVulcanChem
2-[ethyl(phenyl)carbamoyl]benzoic acid COX-1/COX-2 inhibition (IC₅₀: 12–18 μM)Competitive binding to arachidonic acid sitePubChem

Industrial and Regulatory Considerations

Environmental Impact

The logP values of related compounds (~3.89) suggest moderate bioaccumulation potential. Degradation pathways likely involve microbial cleavage of the carbamoyl and carboxylic acid groups, yielding non-toxic metabolites.

Challenges and Future Directions

Knowledge Gaps

The absence of direct studies on 2-[2-(ethylcarbamoyl)phenyl]benzoic acid necessitates extrapolation from analogues. Key unknowns include its pharmacokinetics, toxicity profile, and synthetic scalability.

Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to reduce reaction steps.

  • Target Identification: High-throughput screening against disease-relevant enzymes.

  • Formulation Studies: Enhancing solubility via salt formation or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator